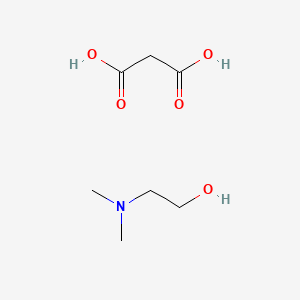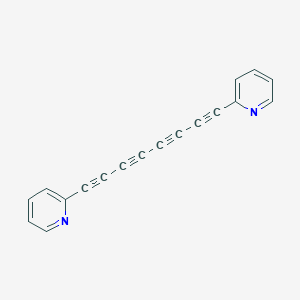
2,2'-(Octa-1,3,5,7-tetrayne-1,8-diyl)dipyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(Octa-1,3,5,7-tetrayne-1,8-diyl)dipyridine is a compound characterized by its unique structure, which includes a tetrayne backbone and pyridine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Octa-1,3,5,7-tetrayne-1,8-diyl)dipyridine typically involves the coupling of pyridine derivatives with a tetrayne precursor. One common method is the Sonogashira coupling reaction, which uses palladium catalysts and copper co-catalysts under an inert atmosphere. The reaction conditions often include solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) and bases such as triethylamine or potassium carbonate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(Octa-1,3,5,7-tetrayne-1,8-diyl)dipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine rings, often using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in THF or lithium diisopropylamide in hexane.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine carboxylic acids, while reduction could produce partially hydrogenated tetrayne derivatives.
Wissenschaftliche Forschungsanwendungen
2,2’-(Octa-1,3,5,7-tetrayne-1,8-diyl)dipyridine has several applications in scientific research:
Materials Science: Used in the development of conductive polymers and nanomaterials due to its conjugated system.
Organic Chemistry: Serves as a building block for more complex molecules and as a ligand in coordination chemistry.
Biology and Medicine:
Industry: Utilized in the synthesis of advanced materials with unique electronic properties.
Wirkmechanismus
The mechanism of action of 2,2’-(Octa-1,3,5,7-tetrayne-1,8-diyl)dipyridine involves its interaction with molecular targets through its conjugated system. This allows it to participate in electron transfer processes and form stable complexes with metal ions. The pathways involved often include coordination to metal centers and participation in redox reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Octa-1,3,5,7-tetraene: Similar backbone but lacks the pyridine rings.
2,2’-(Octa-1,3,5,7-tetrayne-1,8-diyl)bis(adamantan-2-ol): Similar tetrayne structure but with different substituents.
Uniqueness
2,2’-(Octa-1,3,5,7-tetrayne-1,8-diyl)dipyridine is unique due to the presence of both the tetrayne backbone and the pyridine rings, which confer distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring specific electronic characteristics and coordination abilities.
Eigenschaften
CAS-Nummer |
648431-99-6 |
|---|---|
Molekularformel |
C18H8N2 |
Molekulargewicht |
252.3 g/mol |
IUPAC-Name |
2-(8-pyridin-2-ylocta-1,3,5,7-tetraynyl)pyridine |
InChI |
InChI=1S/C18H8N2/c1(3-5-11-17-13-7-9-15-19-17)2-4-6-12-18-14-8-10-16-20-18/h7-10,13-16H |
InChI-Schlüssel |
NJLWYHVKIAPYGI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C#CC#CC#CC#CC2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


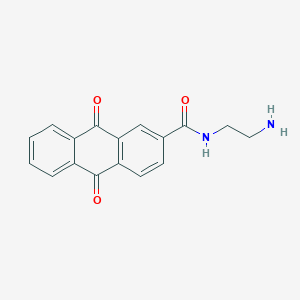
![N-[(1R)-1-(4-nitrophenyl)ethyl]formamide](/img/structure/B12601693.png)
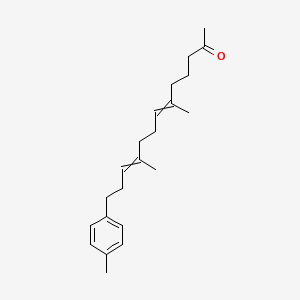
![Phenol, 2-[[1-(4-methoxyphenyl)-3-butenyl]amino]-](/img/structure/B12601708.png)

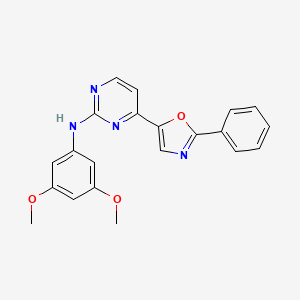
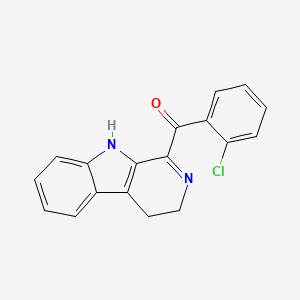
![2-Benzyl-1-hexyl-3-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B12601719.png)
![N-(4-Fluoro-2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12601720.png)
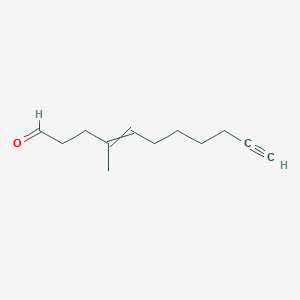
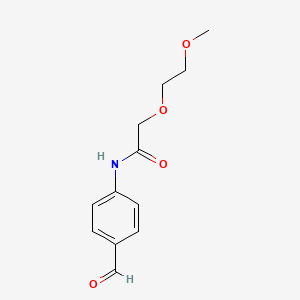

![3-[2-(4-Methylphenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12601744.png)
